An In-depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
An In-depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered acidity or basicity of neighboring functional groups, have proven invaluable in the design of novel drugs.[1] Among the myriad of fluorinated building blocks, those containing the trifluoromethyl (CF3) group are of particular significance. This guide focuses on a key reagent in this class: Ethyl 3,5-bis(trifluoromethyl)phenylacetate, a versatile intermediate whose structural motifs are found in a range of biologically active molecules. Its Chemical Abstracts Service (CAS) number is 144632-97-3.[2][3][4]
This document serves as a comprehensive technical resource for researchers and professionals in the field of drug development, providing in-depth insights into the synthesis, properties, and applications of this pivotal compound. The narrative will delve into the causality behind experimental choices and offer practical, field-proven knowledge to empower your research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and drug design.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 144632-97-3 | [2][3][4] |
| Molecular Formula | C12H10F6O2 | [2][3] |
| Molecular Weight | 300.20 g/mol | [2][3] |
| Purity | Typically ≥97% | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Storage Conditions | 2-8 °C | [2] |
Spectroscopic Characterization
The structural integrity of Ethyl 3,5-bis(trifluoromethyl)phenylacetate can be unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated full spectrum is not publicly available, the expected spectral features can be reliably predicted based on its molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene protons of the acetate moiety (a singlet). The aromatic protons will appear as a characteristic pattern in the downfield region, likely as a singlet or two closely spaced signals, due to the symmetrical substitution of the benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring. The carbons attached to the trifluoromethyl groups will exhibit splitting due to carbon-fluorine coupling.
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MS (Mass Spectrometry): The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic fragments.
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IR (Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Bands corresponding to C-F stretching vibrations will also be prominent.
Synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate: A Practical Approach
The most direct and widely employed method for the synthesis of Ethyl 3,5-bis(trifluoromethyl)phenylacetate is the Fischer esterification of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid.[5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[6][7][8]
The Fischer Esterification: Mechanism and Rationale
The Fischer esterification is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol (ethanol in this case) is typically used.[7] Alternatively, the removal of water as it is formed can also shift the equilibrium.
Figure 1: A simplified workflow of the Fischer esterification for the synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of Ethyl 3,5-bis(trifluoromethyl)phenylacetate.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenylacetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Shake gently and allow the layers to separate.
-
Washing: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Development: A Strategic Building Block
The true value of Ethyl 3,5-bis(trifluoromethyl)phenylacetate lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several developmental and approved drugs.[1]
The Role of the Bis(trifluoromethyl)phenyl Moiety
The presence of two trifluoromethyl groups on the phenyl ring significantly influences the properties of the molecule:
-
Increased Lipophilicity: The CF3 groups enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 groups can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, which can be crucial for target binding.
Figure 2: The central role of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate as a synthetic intermediate in various fields.
Notable Examples and Therapeutic Areas
Research has shown that derivatives of 3,5-bis(trifluoromethyl)phenylacetic acid are key intermediates in the synthesis of a variety of pharmaceuticals.[5] For instance, this structural motif is found in compounds being investigated for their anti-inflammatory and analgesic properties.[5] Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a component of molecules with potential applications in oncology.[5]
Reactivity and Further Transformations
Ethyl 3,5-bis(trifluoromethyl)phenylacetate exhibits the characteristic reactivity of an ester. The most common transformation is its hydrolysis back to 3,5-bis(trifluoromethyl)phenylacetic acid, which can be achieved under either acidic or basic conditions.
The methylene group adjacent to the carbonyl is activated and can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This reactivity allows for the further elaboration of the molecule to create a diverse range of derivatives for screening in drug discovery programs.
The aromatic ring, being electron-deficient due to the two trifluoromethyl groups, is generally deactivated towards electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions.
Conclusion
Ethyl 3,5-bis(trifluoromethyl)phenylacetate is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its unique combination of properties, conferred by the bis(trifluoromethyl)phenyl moiety, makes it an invaluable building block for the creation of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved medicines.
References
-
The Fischer Esterification. [Link]
-
Fischer Esterification. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
SpectraBase. Ethyl 2-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoroacetate - Optional[MS (GC)] - Spectrum. [Link]
-
Fischer Esterification Procedure. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Global Substance Registration System. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]
-
Organic Syntheses. ethyl phenylacetate. [Link]
-
The Royal Society of Chemistry. Iridium(III)-bis(imidazolinyl)phenyl Catalysts for Enantioselective C–H Functionalization with Ethyl Diazoacetate. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
YouTube. Fischer esterification. [Link]
-
National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
National Institutes of Health. Ethyl phenylacetate. [Link]
-
Fluoropharm. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate. [Link]
-
PrepChem.com. Synthesis of ethyl phenylacetate. [Link]
-
Drug Discovery & Development. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. [Link]
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]
-
Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. 144632-97-3 | Ethyl 3,5-Bis(trifluoromethyl)phenyl acetate - Fluoropharm [fluoropharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
